N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine
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Overview
Description
N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine is a synthetic organic compound characterized by the presence of a thiazole ring, a fluorinated aromatic ring, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine typically involves the formation of the thiazole ring followed by the introduction of the fluorinated aromatic ring and the imine group. One common method involves the cyclization of a suitable precursor containing a thiourea and a halogenated ketone under acidic conditions to form the thiazole ring. Subsequent reactions introduce the fluorinated aromatic ring and the imine group through nucleophilic substitution and condensation reactions, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorinated aromatic ring and the thiazole moiety contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- 2-Fluoro-4-methylaniline
Uniqueness
N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine is unique due to its specific combination of a fluorinated aromatic ring, a thiazole ring, and an imine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61383-80-0 |
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Molecular Formula |
C17H13FN2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H13FN2S/c1-12-7-8-15(18)14(9-12)16-11-21-17(20-16)19-10-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
ZBLNMFMVWUCJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CSC(=N2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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